molecular formula C9H14N2O B13314432 4-(Butan-2-yloxy)pyridin-3-amine

4-(Butan-2-yloxy)pyridin-3-amine

Cat. No.: B13314432
M. Wt: 166.22 g/mol
InChI Key: DVWAZPQVWJQCFA-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)pyridin-3-amine is a pyridine derivative featuring an amine group at the 3-position and a sec-butoxy (-OCH(CH₂CH₃)₂) substituent at the 4-position. The sec-butoxy group introduces moderate lipophilicity and steric bulk, which may influence solubility, bioavailability, and target binding .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-butan-2-yloxypyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-3-7(2)12-9-4-5-11-6-8(9)10/h4-7H,3,10H2,1-2H3

InChI Key

DVWAZPQVWJQCFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)pyridin-3-amine typically involves the reaction of 4-hydroxypyridine with 2-bromobutane under basic conditions to form the butan-2-yloxy group. This is followed by the introduction of the amine group at the 3-position through nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 4-(Butan-2-yloxy)pyridin-3-amine may involve continuous flow processes to enhance reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3-position or 4-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH)

    Reduction: LiAlH4, palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF, THF

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Butan-2-yloxy)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

6-(Butan-2-yloxy)pyridin-3-amine (CAS: 859064-63-4)
  • Key Differences : The butan-2-yloxy group is at the 6-position instead of the 4-position.
  • Impact : Positional isomerism alters electronic distribution and steric interactions. The 6-substituted derivative may exhibit distinct hydrogen-bonding capabilities and solubility compared to the 4-substituted analogue .
4-[4-(Propan-2-yl)phenoxy]pyridin-3-amine
  • Key Differences: Replaces the sec-butoxy group with a bulkier 4-isopropylphenoxy moiety.
  • Molecular weight: 228.29 g/mol vs. 182.23 g/mol for 4-(Butan-2-yloxy)pyridin-3-amine .
4-(4-Fluorophenyl)pyridin-3-amine (CAS: 1374664-79-5)
  • Key Differences : Substitution with a fluorophenyl group instead of sec-butoxy.
  • Impact : The electron-withdrawing fluorine atom reduces basicity of the pyridine nitrogen, while the aromatic ring enhances planarity and target affinity. Purity: 95% .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
4-(Butan-2-yloxy)pyridin-3-amine 182.23 Not reported Moderate lipophilicity
6-(Butan-2-yloxy)pyridin-3-amine 182.23 Not reported Similar to 4-substituted isomer
2-(4-(tert-Butyl)phenyl)pyridin-3-amine 226.32 Not reported High lipophilicity
4-(4-Fluorophenyl)pyridin-3-amine 188.21 Not reported Low aqueous solubility

Notes:

  • Lipophilicity increases with larger alkyl/aryl substituents (e.g., tert-butyl vs. sec-butoxy) .
  • Melting points for related imidazo[1,2-a]pyridin-3-amine derivatives range from 149–173°C, influenced by crystallinity and substituent bulk .
Enzyme Inhibition
  • CYP51 Inhibitors: Pyridine derivatives like UDO and UDD (with trifluoromethyl and piperazinyl groups) inhibit Trypanosoma cruzi growth, highlighting the role of electron-deficient substituents in target binding .
  • COX-2 Inhibitors : Imidazo[1,2-a]pyridin-3-amine derivatives with methylsulfonyl groups exhibit selective COX-2 inhibition (e.g., compound 5a , IC₅₀ = 0.12 μM) .
Antioxidant and Antimicrobial Activity
  • Tetrazole and Thiazolidinone Derivatives: Compounds like C6 and C7 demonstrate antioxidant activity via radical scavenging, influenced by nitro and dichlorophenyl substituents .

Key Research Findings

  • Positional Isomerism : 4-Substituted pyridines generally exhibit higher metabolic stability than 6-substituted analogues due to reduced steric hindrance in cytochrome P450 interactions .
  • Substituent Effects : Alkoxy groups (e.g., sec-butoxy) balance lipophilicity and solubility, making them preferable over highly polar (methoxy) or bulky (tert-butyl) groups in drug design .

Biological Activity

4-(Butan-2-yloxy)pyridin-3-amine is an organic compound belonging to the pyridine class, characterized by its unique structural features, including a butan-2-yloxy substituent and an amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of 4-(Butan-2-yloxy)pyridin-3-amine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-(Butan-2-yloxy)pyridin-3-amine is C11H16N2OC_{11}H_{16}N_{2}O with a molecular weight of approximately 196.26 g/mol. The compound's structure is pivotal in determining its biological activity and interactions with various biological targets.

The biological activity of 4-(Butan-2-yloxy)pyridin-3-amine is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The presence of the amine group allows for hydrogen bonding and electrostatic interactions, while the ether linkage influences its lipophilicity and membrane permeability. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activities

Research indicates that 4-(Butan-2-yloxy)pyridin-3-amine exhibits significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug discovery aimed at treating infections caused by resistant strains.
  • Anticancer Potential : The compound has shown promise in anticancer research, potentially through mechanisms involving apoptosis induction or inhibition of cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various pathogens
AnticancerInhibits cancer cell growth in vitro
Enzyme InteractionModulates activity of specific enzymes

Case Studies

Several studies have explored the biological effects of 4-(Butan-2-yloxy)pyridin-3-amine:

  • Antimicrobial Study : A study evaluated the compound's efficacy against different strains of bacteria and fungi. Results indicated a significant reduction in microbial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Study : In vitro experiments using cancer cell lines demonstrated that 4-(Butan-2-yloxy)pyridin-3-amine could inhibit cell proliferation and induce apoptosis, highlighting its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-(Butan-2-yloxy)pyridin-3-amine. Modifications to the pyridine ring or substituents can significantly affect its potency and selectivity towards specific biological targets.

Table 2: Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
4-(Butan-2-yloxy)-5-chloropyridin-3-amineChlorine atom at position 5Antimicrobial, Anticancer
5-Bromo-4-(butan-2-yloxy)pyridin-3-amineBromine substitutionEnhanced enzyme interaction
4-(Butan-2-yloxy)-3-chloropyridin-2-amineChlorine at position 3Moderate activity

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